An In-depth Technical Guide to the Synthesis and Characterization of Nifursol-13C6
An In-depth Technical Guide to the Synthesis and Characterization of Nifursol-13C6
This technical guide provides a comprehensive overview of the synthesis and characterization of Nifursol-13C6, an isotopically labeled internal standard crucial for the accurate quantification of the veterinary antibiotic Nifursol. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visualization of key processes.
Introduction
Nifursol is a nitrofuran antibiotic used in veterinary medicine, primarily for the prevention of histomoniasis in turkeys.[1] Its mechanism of action involves the enzymatic reduction of its nitrofuran moiety within anaerobic bacteria and protozoa. This reduction generates reactive intermediates that can covalently bind to and damage cellular macromolecules, including DNA, leading to inhibition of replication and cell death.[2][3] Due to concerns about potential carcinogenicity, the use of nitrofurans in food-producing animals is banned in many jurisdictions, necessitating sensitive analytical methods for residue monitoring.
Nifursol-13C6 serves as an ideal internal standard for such analyses, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The stable isotope label allows for differentiation from the unlabeled analyte, correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification.
Synthesis of Nifursol-13C6
The synthesis of Nifursol-13C6 is a multi-step process that involves the preparation of two key intermediates: 5-nitrofuran-2-carbaldehyde and 13C6-labeled 3,5-dinitrosalicylhydrazide. These intermediates are then condensed to form the final product.
Synthesis of 5-nitrofuran-2-carbaldehyde
The synthesis of 5-nitrofuran-2-carbaldehyde typically starts from furfural. The aldehyde group of furfural is first protected, for example, by forming a diacetate, to prevent its oxidation during the subsequent nitration step. The protected furfural is then nitrated, commonly using a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 5-position of the furan ring. Finally, the protecting group is removed by hydrolysis to yield 5-nitrofuran-2-carbaldehyde.[4]
Synthesis of 3,5-Dinitrosalicylhydrazide-13C6
The isotopically labeled precursor, 3,5-dinitrosalicylhydrazide-13C6, is synthesized from 13C6-labeled salicylic acid. The labeled salicylic acid is first nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the benzene ring, yielding 3,5-dinitrosalicylic acid-13C6. This dinitro-acid is then reacted with hydrazine (N₂H₄) to form the corresponding hydrazide, 3,5-dinitrosalicylhydrazide-13C6.
Condensation to Nifursol-13C6
The final step in the synthesis is the condensation of 5-nitrofuran-2-carbaldehyde with 3,5-dinitrosalicylhydrazide-13C6. This reaction forms a hydrazone linkage between the two molecules, yielding Nifursol-13C6. The reaction is typically carried out in a suitable solvent, and the product can be purified by recrystallization.
A schematic of the overall synthesis is presented below:
Characterization of Nifursol-13C6
The identity and purity of synthesized Nifursol-13C6 are confirmed using a variety of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the furan and benzene rings, as well as the hydrazone proton. The integration of these signals would confirm the relative number of protons in the molecule.
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¹³C NMR: The carbon-13 NMR spectrum is particularly important for confirming the isotopic labeling. The six carbon signals corresponding to the benzene ring of the 3,5-dinitrosalicylhydrazide moiety would be significantly enhanced due to the 13C enrichment, providing definitive evidence of successful labeling.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight of Nifursol-13C6 and is the basis for its use as an internal standard.
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Molecular Weight: The nominal mass of Nifursol is 365.21 g/mol .[5] With six 13C atoms, the nominal mass of Nifursol-13C6 is expected to be approximately 371.21 g/mol . High-resolution mass spectrometry would provide a more precise mass measurement, further confirming the elemental composition.
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Fragmentation Pattern: In tandem mass spectrometry (MS/MS), Nifursol-13C6 will fragment in a predictable manner. The fragmentation pattern will be similar to that of unlabeled Nifursol, but the fragments containing the 13C-labeled ring will have a mass shift of +6 Da. This predictable mass shift is utilized in multiple reaction monitoring (MRM) assays for its specific and sensitive detection.
| Compound | Molecular Formula | Nominal Mass ( g/mol ) |
| Nifursol | C₁₂H₇N₅O₉ | 365.21 |
| Nifursol-13C6 | ¹³C₆C₆H₇N₅O₉ | 371.21 |
High-Performance Liquid Chromatography (HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the separation of Nifursol from other compounds in a sample matrix.[6][7]
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Methodology: A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[8][9] The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation.
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Retention Time: Nifursol-13C6 is chemically identical to unlabeled Nifursol and will therefore have the same retention time under identical chromatographic conditions. This co-elution is a fundamental requirement for its use as an internal standard.
| Parameter | Typical Value/Condition |
| Column | C18 Reverse Phase |
| Mobile Phase A | Aqueous buffer (e.g., Ammonium Acetate) |
| Mobile Phase B | Acetonitrile or Methanol |
| Detection | UV or Mass Spectrometry |
Mechanism of Action: DNA Damage and SOS Response
The antibacterial activity of Nifursol, like other nitrofurans, is dependent on its metabolic activation by bacterial nitroreductases.
The activated, highly reactive intermediates can cause a variety of cellular damage, with DNA being a primary target. This can lead to single- and double-strand breaks, as well as the formation of DNA adducts.[2][10] In bacteria, significant DNA damage triggers the SOS response, a complex regulatory network that controls DNA repair and cell cycle progression.[3] The induction of the SOS response leads to the upregulation of various DNA repair enzymes in an attempt to mitigate the damage. However, if the DNA damage is too extensive to be repaired, the SOS response can ultimately lead to cell death.
Conclusion
Nifursol-13C6 is an essential tool for the accurate and reliable quantification of Nifursol residues in various matrices. Its synthesis, while requiring careful control of reaction conditions, follows established organic chemistry principles. The thorough characterization of Nifursol-13C6 by NMR, MS, and HPLC is critical to ensure its identity, purity, and suitability as an internal standard. Understanding the mechanism of action of Nifursol provides insight into its biological activity and the importance of monitoring its presence in the food chain. This technical guide serves as a valuable resource for scientists and professionals involved in the synthesis, analysis, and regulation of this important veterinary antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and DNA damage to mammalian cells by nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of collateral sensitivity to the antibiotic nitrofurantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nifursol | C12H7N5O9 | CID 9570327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Nitrofurantoin damages DNA of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
